![molecular formula C11H9F4N3 B11729397 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729397.png)

1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(ジフルオロメチル)-N-[(2,5-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミンは、有機化学分野で注目されている化合物です。

準備方法

1-(ジフルオロメチル)-N-[(2,5-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミンの合成は、通常、以下の手順を伴います。

-

合成経路と反応条件

- この化合物の調製は、容易に入手可能な前駆体から出発する一連の反応によって達成できます。 一般的な方法の1つは、ラジカルプロセスによるヘテロ環のジフルオロメチル化です 。このプロセスは、ピラゾール環にジフルオロメチル基を導入するために不可欠です。

- 別の方法では、アルキルジフルオロアセト酢酸を使用し、酸性化と環化反応を経て目的のピラゾール誘導体を生成します .

-

工業生産方法

- この化合物の工業生産には、特殊な触媒と試薬を使用した大規模なジフルオロメチル化反応が伴う場合があります。 ロジウム(II)触媒の使用は、ジフルオロメチル置換化合物の効率的な合成に報告されています .

化学反応の分析

1-(ジフルオロメチル)-N-[(2,5-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミンは、以下のものを含むさまざまな化学反応を起こします。

-

反応の種類

酸化: この化合物は酸化反応を起こし、酸化誘導体の生成につながります。

還元: 還元反応は、ピラゾール環の官能基を修飾するために使用できます。

-

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、還元反応によく使用されます。

-

主要な生成物

- これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、選択的フッ素化により、4-ジフルオロメチル誘導体と4-フルオロメチル誘導体が生成されます .

科学研究への応用

1-(ジフルオロメチル)-N-[(2,5-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミンは、科学研究において幅広い用途を持っています。

-

化学

- この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されています。 そのユニークなフッ素含有構造は、新しい材料や触媒を開発する上で価値があります .

-

生物学

- 生物学的研究では、この化合物は生物活性分子の可能性について研究されています。 そのジフルオロメチル基は、薬剤候補の代謝安定性と生物学的利用能を高めることができます .

-

医学

- この化合物は、医薬品中間体としての可能性を探求されています。 特定の分子標的と相互作用する能力は、薬剤開発の候補となっています .

-

産業

- 産業部門では、この化合物は、農薬や特殊化学品の生産に使用されています。 そのユニークな特性は、さまざまな用途に適しています .

科学的研究の応用

1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

-

Chemistry

- The compound is used as a building block for the synthesis of more complex molecules. Its unique fluorine-containing structure makes it valuable for developing new materials and catalysts .

-

Biology

- In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

-

Medicine

- The compound’s potential as a pharmaceutical intermediate is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development .

-

Industry

- In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications .

作用機序

1-(ジフルオロメチル)-N-[(2,5-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミンの作用機序には、特定の分子標的との相互作用が関与しています。

分子標的と経路:

類似の化合物との比較

1-(ジフルオロメチル)-N-[(2,5-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミンは、他の類似の化合物と比較して、そのユニークさを強調することができます。

-

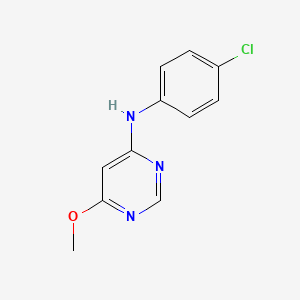

類似の化合物

メチル1-エチル-5-(2,4-ジフルオロフェニル)-1H-ピラゾール-3-カルボン酸: この化合物は、類似のピラゾールコアを共有していますが、置換基が異なります.

クロロジフルオロメチル1-クロロ-2,2,2-トリフルオロエチルエーテル: 明確な化学的性質を持つ別のフッ素含有化合物です.

-

ユニークさ

- 1-(ジフルオロメチル)-N-[(2,5-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミンには、ジフルオロメチル基とジフルオロフェニル基の両方が存在するため、ユニークな化学的および生物学的特性が与えられています。 これらの基は、化合物の安定性、反応性、およびさまざまな用途への可能性を高めます .

類似化合物との比較

1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound shares a similar pyrazole core but differs in its substituents.

Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another fluorine-containing compound with distinct chemical properties.

-

Uniqueness

- The presence of both difluoromethyl and difluorophenyl groups in this compound imparts unique chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for various applications .

特性

分子式 |

C11H9F4N3 |

|---|---|

分子量 |

259.20 g/mol |

IUPAC名 |

1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C11H9F4N3/c12-8-1-2-9(13)7(5-8)6-16-10-3-4-18(17-10)11(14)15/h1-5,11H,6H2,(H,16,17) |

InChIキー |

JDTDEUIIEQTSDE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)CNC2=NN(C=C2)C(F)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)

![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)

![2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile](/img/structure/B11729338.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729344.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729349.png)

![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)

![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11729377.png)

![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B11729378.png)

![1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729384.png)

![3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11729390.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11729404.png)